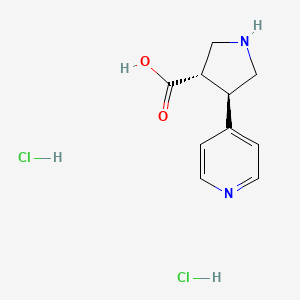

(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Description

(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative featuring a pyridin-4-yl substituent at the 4-position and a carboxylic acid group at the 3-position. Its stereochemistry (3S,4R) is critical for its biological and physicochemical properties. As a dihydrochloride salt, it offers enhanced solubility in aqueous media, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

(3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMWLQDUMJSNQW-DBEJOZALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a substitution reaction, often using a halogenated pyridine derivative.

Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or crystallization techniques.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products

Oxidation: Corresponding pyrrolidine carboxylic acids or ketones.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its structural characteristics suggest possible interactions with various biological targets, including neurotransmitter systems and inflammatory pathways.

- Enzyme Inhibition : Compounds with similar structures have shown efficacy in modulating enzymes involved in critical metabolic pathways. For instance, studies indicate that the compound may inhibit arginase, an enzyme linked to cancer progression and inflammation .

- Receptor Modulation : The compound's ability to interact with specific receptors could lead to therapeutic applications in treating neurological disorders or inflammatory diseases. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action .

Cancer Research

Recent advancements in pyrrolidine derivatives highlight their role in cancer management. The compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .

Drug Development

The synthesis of this compound is crucial for developing new pharmaceuticals. High-throughput screening techniques are often utilized to evaluate its biological activity against various targets, paving the way for novel drug candidates .

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of arginase activity in vitro | Potential application in cancer therapy by reducing tumor growth |

| Receptor Interaction | Identified as a modulator of neurotransmitter receptors | Possible use in treating neurological disorders |

| Cytotoxicity Testing | Exhibited selective cytotoxicity against specific cancer cell lines | Supports further development as an anticancer agent |

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine-Substituted Pyrrolidines

(a) (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1330750-18-9)

- Structural Differences : The pyridine substituent is at the 3-position instead of 3.

- Impact : Altered hydrogen bonding and steric interactions due to the pyridin-3-yl group may reduce binding affinity to targets preferring the 4-position isomer. Molecular formula: C₁₀H₁₄Cl₂N₂O₂ (identical to the target compound) .

(b) (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1049739-70-9)

Substituted Pyridine Derivatives

(a) (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1392212-96-2)

Non-Pyridine Aryl Derivatives

(a) (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6)

- Structural Differences : A dichlorophenyl group replaces pyridin-4-yl.

- Molecular weight: 307.17 g/mol .

(b) (3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-07-7)

Heterocyclic Analogues

(a) (3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1909294-29-6)

Physicochemical and Pharmacological Properties

Biological Activity

The compound (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique stereochemistry and functional groups, this compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for various biological applications.

Structural Information

- Molecular Formula : C10H13Cl2N2O2

- Molecular Weight : 228.67 g/mol

- IUPAC Name : this compound

- CAS Number : 1330750-47-4

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Through cyclization reactions involving precursors like 1,4-diketones or amino acid derivatives.

- Introduction of the Pyridinyl Group : Via nucleophilic substitution reactions.

- Carboxylation : Utilizing carbon dioxide or carboxylating agents to introduce the carboxylic acid group.

- Formation of the Dihydrochloride Salt : By treating the free base with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity, potentially acting as an inhibitor or modulator of enzymatic activity.

Potential Therapeutic Applications

- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, which may indicate potential applications in treating neurological disorders.

- Anti-inflammatory Properties : The structural characteristics suggest possible anti-inflammatory effects, which could be beneficial in various inflammatory diseases .

- Cancer Therapy : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit anticancer activity through mechanisms such as apoptosis induction in tumor cells .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Demonstrated that related pyrrolidine derivatives inhibit specific enzymes linked to cancer progression. |

| Study B | Showed significant anti-inflammatory effects in vitro, suggesting potential for treating chronic inflammatory conditions. |

| Study C | Investigated the binding affinity of this compound with neurotransmitter receptors, indicating promising modulation capabilities. |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has indicated that modifications to the pyrrolidine and pyridine moieties can significantly affect biological activity. For instance:

Q & A

Basic: What are the typical synthetic routes for synthesizing (3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride?

The synthesis involves multi-step reactions, often starting with chiral pyrrolidine precursors. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under acidic conditions (e.g., HCl in dioxane at 20–50°C for 25 hours) to maintain stereochemical integrity .

- Step 2 : Functionalization of the pyrrolidine ring via coupling reactions, such as palladium-catalyzed cross-coupling (e.g., tert-butyl XPhos ligand, cesium carbonate in tert-butanol at 40–100°C) to introduce pyridinyl groups .

- Step 3 : Deprotection and hydrolysis of ester intermediates using hydrochloric acid (36.5% aqueous HCl at 93–96°C for 17 hours) to yield the carboxylic acid .

- Step 4 : Salt formation (dihydrochloride) via treatment with excess HCl in polar solvents .

Basic: How is the stereochemical configuration (3S,4R) confirmed for this compound?

Stereochemical validation requires:

- X-ray crystallography (XRD) : Direct determination of crystal structure to resolve spatial arrangement .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR analysis : Nuclear Overhauser effect (NOE) experiments to identify spatial proximity of protons, confirming the relative configuration .

Advanced: How can reaction conditions be optimized to improve yield and purity of the dihydrochloride salt?

Key optimizations include:

- Temperature control : Maintaining 93–96°C during HCl-mediated hydrolysis minimizes by-products (e.g., ester degradation) .

- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to enhance coupling efficiency in pyridinyl group introduction .

- Purification strategies : Using reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity dihydrochloride salts .

Advanced: How are contradictory data resolved in characterizing this compound (e.g., unexpected NMR peaks)?

Contradictions may arise from:

- Impurities : By-products from incomplete Boc deprotection or side reactions during coupling. LC-MS can identify trace impurities .

- Tautomerism : Pyridinyl groups may exhibit tautomeric shifts, altering NMR signals. Variable-temperature NMR or DFT calculations clarify these effects .

- Hydrate formation : Dihydrochloride salts often form hydrates, affecting elemental analysis. Karl Fischer titration or TGA confirms water content .

Advanced: What methodologies are used to study the compound’s biological activity in drug discovery?

- Structure-activity relationship (SAR) : Modifying the pyridinyl or pyrrolidine moieties and testing against target proteins (e.g., kinases) via enzymatic assays .

- Molecular docking : Simulating interactions with receptors (e.g., GPCRs) using software like AutoDock to predict binding affinities .

- In vitro ADME assays : Assessing metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

- Flow chemistry : Continuous processing reduces variability in multi-step reactions (e.g., controlled HCl addition during hydrolysis) .

- Chiral auxiliaries : Using (3S,4R)-configured intermediates (e.g., methyl esters) to enforce stereochemistry during scale-up .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects deviations in reaction progression .

Advanced: What are the key considerations for handling and storing the dihydrochloride form?

- Hygroscopicity : Store under inert gas (argon) in desiccators to prevent moisture absorption, which can alter solubility .

- Thermal stability : DSC analysis identifies decomposition thresholds (e.g., avoid temperatures >150°C) .

- Safety protocols : Use fume hoods and PPE when handling HCl vapors during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.